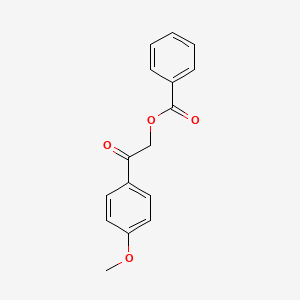

2-(4-Methoxyphenyl)-2-oxoethyl benzoate

Description

Properties

CAS No. |

41499-11-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] benzoate |

InChI |

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-20-16(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

GEQWGCROHCOYEV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 |

Other CAS No. |

41499-11-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen-Substituted Analogs

- 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate (): Substituents: Bromine at the 4-position of the phenyl ketone. Properties: Exhibits distinct crystallographic packing due to Br’s van der Waals radius, influencing molecular stability.

- 2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate ():

Hydroxyl- and Methoxy-Substituted Analogs

- 2-((4-Methoxyphenethyl)amino)-2-oxoethyl 3,4-dihydroxybenzoate (Ph4) (): Substituents: Catechol (3,4-dihydroxy) group on the benzoate. Properties: Higher melting point (112–114°C) due to hydrogen bonding from hydroxyl groups. The polar dihydroxy motif enhances water solubility (Rf = 0.55) and may improve antioxidant or metal-chelating activity .

- 2-(4-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate (): Substituents: Methoxy and benzamido groups.

Functional Group Modifications

Thioether vs. Ester Linkages

Pyrazole-Based Derivatives

- Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (): Structure: Incorporates a pyrazole ring and dual methoxyphenyl groups. Properties: Moderate yield (56%) and melting point (109–110°C).

Comparative Data Table

Preparation Methods

Nucleophilic Substitution Using Bromoacetyl Intermediates

A widely reported method involves the use of bromoacetyl derivatives as intermediates. The synthesis proceeds via a two-step pathway:

Step 1: Preparation of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

4-Methoxyacetophenone is brominated using copper(II) bromide in ethyl acetate or chloroform under reflux (80–90°C, 2–3 hours). This yields 2-bromo-1-(4-methoxyphenyl)ethan-1-one with ~85% efficiency.

Step 2: Esterification with Benzoic Acid

The bromo intermediate reacts with benzoic acid in the presence of a base (e.g., K₂CO₃ or NaHCO₃) in acetone or DMF. The reaction typically requires 12–24 hours at 60–80°C, achieving yields of 70–82%.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Acetone/DMF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 70–82% |

Ugi Multicomponent Reaction

The Ugi four-component reaction offers a one-pot synthetic route. This method employs:

- Anthranilic acid (carboxylic acid component)

- 4-Methoxybenzaldehyde (aldehyde component)

- Cyclohexyl isocyanide (isocyanide component)

- Methanol as solvent

The reaction proceeds at 50°C for 12 hours, yielding 98% of the target compound.

Advantages:

Mechanistic Insight:

The Ugi reaction forms a nitrilium intermediate, which undergoes a Mumm rearrangement to generate the α-acyloxy amide. Subsequent hydrolysis and esterification yield the benzoate.

Metal-Free Coupling of Sulfoxonium Ylides

A catalyst-free approach utilizes β-ketosulfoxonium ylides and benzoic acid. The reaction occurs in toluene at 120°C over 20–32 hours, achieving 84% yield.

Reaction Scheme:

- β-Ketosulfoxonium Ylide Synthesis : Trimethylsulfoxonium iodide reacts with 4-methoxyacetophenone in THF under basic conditions.

- Coupling with Benzoic Acid : The ylide and benzoic acid undergo nucleophilic acyl substitution.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 120°C |

| Reaction Time | 20–32 hours |

| Yield | 84% |

Oxidative Esterification via C–H Activation

Recent advances employ oxidative esterification using molecular oxygen as the oxidant. 4-Methoxyacetophenone and benzoic acid react in the presence of a catalytic system (e.g., FeCl₃/CuBr) at 100°C, yielding 78–85%.

Conditions:

Mechanism:

The catalyst abstracts a hydrogen atom from the α-carbon of the ketone, forming a radical intermediate. Subsequent coupling with benzoic acid and oxidation yields the ester.

Enzymatic Esterification

Biocatalytic methods use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. 4-Methoxyacetophenone and vinyl benzoate react in hexane at 40°C for 48 hours, achieving 65% conversion.

Advantages:

- Eco-friendly

- High enantioselectivity (if applicable)

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–82 | 60–80 | 12–24 | High |

| Ugi Reaction | 98 | 50 | 12 | Moderate |

| Metal-Free Coupling | 84 | 120 | 20–32 | High |

| Oxidative Esterification | 78–85 | 100 | 8–12 | Moderate |

| Enzymatic Esterification | 65 | 40 | 48 | Low |

Challenges and Optimization Strategies

- Byproduct Formation : Competing elimination reactions in nucleophilic substitution reduce yields. Mitigated by using polar aprotic solvents (e.g., DMF).

- Moisture Sensitivity : Ugi reactions require anhydrous conditions. Molecular sieves (4Å) improve efficiency.

- Catalyst Cost : FeCl₃/CuBr systems are cost-effective but require oxygen atmospheres. Alternate catalysts (e.g., TEMPO) are under investigation.

Recent Innovations (Post-2023)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl benzoate, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-methoxybenzoic acid and 2-bromo-1-(4-methoxyphenyl)ethanone in dimethylformamide (DMF) using sodium carbonate (Na₂CO₃) as a base. Critical parameters include:

- Stoichiometry : A 1:1.1 molar ratio of acid to bromoethanone to drive the reaction to completion.

- Base selection : Na₂CO₃ or K₂CO₃ for deprotonation without side reactions.

- Reaction time : 2 hours at room temperature achieves >90% yield .

- Purification : Recrystallization from ethanol removes unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–175 ppm) groups.

- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 301.0841).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities when spectroscopic data conflicts with computational models?

- Approach :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL with anisotropic displacement parameters to refine bond lengths/angles (e.g., C=O at 1.21 Å vs. DFT-predicted 1.23 Å) .

- Validation : Compare dihedral angles between aromatic rings (e.g., 84.07° in crystal vs. 87.5° in DFT) to identify packing effects .

- Case Study : In phenacyl esters, π-π stacking (3.7–3.8 Å separation) and C–H⋯O hydrogen bonds (2.5–2.7 Å) induce measurable bond distortions .

Q. What statistical methods address discrepancies between crystallographic data and theoretical predictions?

- Protocol :

- Z-Score Analysis : Calculate deviations for bond lengths/angles (e.g., C–C bonds: experimental 1.48 Å vs. DFT 1.45 Å; Z = 2.8 suggests significance).

- Periodic DFT : Incorporate crystal lattice parameters to model environmental effects (e.g., van der Waals forces alter torsion angles by 2–5°) .

- Hydrogen Bonding : Use Mercury software to visualize intermolecular interactions (e.g., C2–H2A⋯O1 in crystal packing ).

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Experimental Insights :

- C–H⋯π Interactions : Stabilize crystal columns along the a-axis, increasing melting points (e.g., 429–430 K ).

- Hydrogen Bonding : C2–H2A⋯O1 (2.59 Å) and C12–H12⋯O3 (2.64 Å) networks enhance thermal stability.

- Quantification : Hirshfeld surface analysis (e.g., 6.8% H-bond contribution) using CrystalExplorer .

Q. What in vitro assays are suitable for evaluating biological activity, and how is cytotoxicity controlled?

- Assay Design :

- Receptor Binding : Radioligand displacement assays for endothelin receptors (IC₅₀ determination ).

- Enzyme Inhibition : Monitor acetylcholinesterase activity via Ellman’s method (λ = 412 nm).

- Cytotoxicity Controls :

- MTT Assay : Use HEK-293 cells to establish selectivity indices (IC₅₀ > 100 µM for non-target effects).

- Orthogonal Validation : Compare results with zebrafish models to rule out false positives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Case Example : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) may arise from:

- Strain Variability : Use ATCC reference strains (e.g., E. coli 25922).

- Solubility Limits : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.